molecular formula C7H9NOS B178025 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one CAS No. 178688-48-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one

Cat. No. B178025
M. Wt: 155.22 g/mol
InChI Key: WLKLAHLNIGTZHO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is a chemical compound with the molecular formula C7H9NS . It is used as an intermediate for APIs such as Clopidogrel and Prasugrel . It can also be used as a biochemical reagent for life science related research .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one derivatives has been achieved using a scaffold hopping strategy . This novel scaffold demonstrated promising Hh and Smo inhibition, indicating that it can serve as a starting point for further optimization .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is represented by the InChI code: 1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 . The molecular weight of this compound is 139.22 .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one appears as a white to light yellow to light orange powder or crystal . It has a melting point range of 226.0 to 230.0 °C . It is soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is a key intermediate in the synthesis of new drugs, including antithrombotic drugs. Its synthesis involves alkylation, oxidation, and deprotection reactions starting from its hydrochloride salt, demonstrating a versatile role in chemical synthesis (Pan Xian-hua, 2011).
  • The compound forms a crucial part of various heterocyclic nuclei, important in the synthesis of drug molecules and intermediates, showcasing its broad applicability in medicinal chemistry (J. Sangshetti et al., 2014).

Biological Activities and Pharmacological Applications

  • It exhibits a range of biological activities, including antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities. This highlights its potential as a lead structure in pharmacological research (N. Rao et al., 2018).
  • Specific derivatives of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one have shown potent inhibitory activities against tumor necrosis factor-alpha production, suggesting its potential in inflammatory and cancer-related research (Masakazu Fujita et al., 2002).
  • Novel derivatives of this compound have been synthesized and shown significant in vivo anti-platelet aggregation activities, making them candidates for cardiovascular disease treatments (Die Cheng et al., 2008).

Further Research and Applications

  • The compound has been used in the synthesis of other complex molecular structures, such as 4,7,8,9-Tetrahydrothieno-[2,3-d]Azocine, demonstrating its utility in advanced organic synthesis and drug discovery (L. G. Voskressensky et al., 2014).
  • It has been involved in studies on cerebral protective agents and has shown promising results in anticonvulsant activities, which could be significant for neurological disorder treatments (M. Ohkubo et al., 1996).

Safety And Hazards

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

The future directions for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one could involve further optimization of the scaffold for more effective inhibition of the Hh signaling pathway . This could potentially lead to the development of new anticancer agents .

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKLAHLNIGTZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one

Citations

For This Compound
2
Citations
S Housheh, S Trefi, MF Chehna - Asian Journal of Pharmaceutical …, 2017 - academia.edu
The objective of the present work was to separate, identify and characterize the degradation products of Prasugrel hydrochloride under hydrolytic and oxidative stress conditions …
Number of citations: 13 www.academia.edu
S Arar, K Sweidan, S Qasem - Journal of Liquid Chromatography & …, 2018 - Taylor & Francis
New high-performance liquid chromatography method was developed for the determination of prasugrel HCl-related substances. Impurity profile of prasugrel HCl was established by …
Number of citations: 4 www.tandfonline.com

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